2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a methoxyphenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)-1,3-thiazole-4-ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
Uniqueness
What sets 2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-16-8-6-14(7-9-16)20-23-15(13-27-20)10-11-22-19(24)12-26-18-5-3-2-4-17(18)21/h2-9,13H,10-12H2,1H3,(H,22,24) |
InChI Key |
OBPVMAWEHDMNCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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